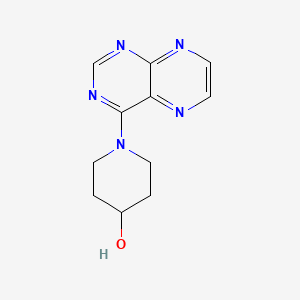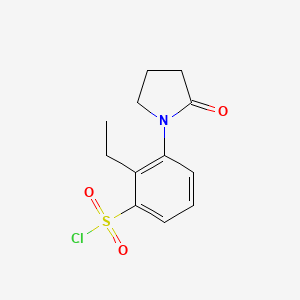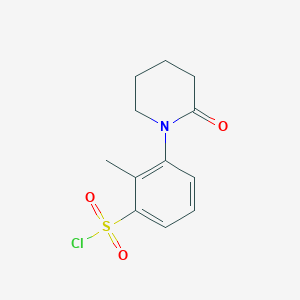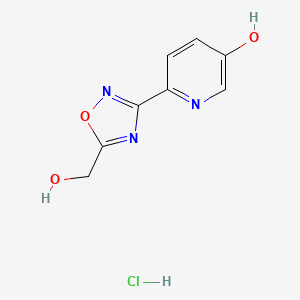
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The introduction of the chloro and cyclohexyl groups can be achieved through nucleophilic substitution reactions. For instance, 4,6-dichloropyrimidine can be reacted with cyclohexylamine to introduce the cyclohexyl group.
Alkylation: The methoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent such as 1-methoxyethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of alcohol derivatives.
科学的研究の応用
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis or function.
Agriculture: It may serve as a precursor for agrochemicals such as herbicides or fungicides.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors or proteins, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine: Similar structure but lacks the cyclohexyl group.
4-Chloro-6-methyl-2-(1-methoxyethyl)pyrimidine: Similar structure but has a methyl group instead of a cyclohexyl group.
4-Chloro-6-cyclohexyl-2-methylpyrimidine: Similar structure but has a methyl group instead of a methoxyethyl group.
Uniqueness
4-Chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the cyclohexyl and methoxyethyl groups, which can impart distinct chemical and biological properties compared to its analogs. These structural features may influence its reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C13H19ClN2O |
|---|---|
分子量 |
254.75 g/mol |
IUPAC名 |
4-chloro-6-cyclohexyl-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H19ClN2O/c1-9(17-2)13-15-11(8-12(14)16-13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
InChIキー |
ZBERKLNKZIVACA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CC(=N1)Cl)C2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


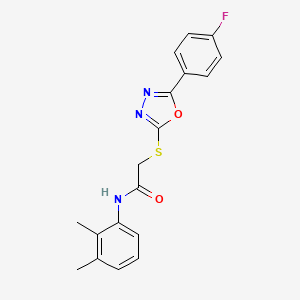
![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)





